molecular formula C11H16N2O4S B2504670 Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate CAS No. 866017-27-8

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate

Cat. No.: B2504670
CAS No.: 866017-27-8
M. Wt: 272.32
InChI Key: HZYBNKBSBFFFPR-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate is a sulfur-containing propanoate ester derivative featuring a substituted pyrimidine ring. The compound’s structure includes a 4,5-dimethoxy-pyrimidinyl group linked via a sulfanyl (thioether) bridge to an ethyl propanoate moiety. The pyrimidine ring, a common pharmacophore, and the sulfanyl group may contribute to its reactivity, solubility, or biological activity .

Properties

IUPAC Name

ethyl 2-(4,5-dimethoxypyrimidin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-17-10(14)7(2)18-11-12-6-8(15-3)9(13-11)16-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYBNKBSBFFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate typically involves the reaction of 4,5-dimethoxy-2-mercaptopyrimidine with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the mercapto group of the pyrimidine attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate with analogous compounds identified in the evidence, focusing on structural features, applications, and physicochemical properties.

Table 1: Comparative Analysis of Ethyl Propanoate Derivatives

Compound Name (CAS No.) Substituent/Functional Groups Molecular Formula Molecular Weight (g/mol) Application/Use Key Properties/Notes Reference ID
This compound 4,5-Dimethoxy-pyrimidinyl, sulfanyl, ethyl ester C₁₂H₁₆N₂O₄S 284.33* Not explicitly stated Likely high polarity due to methoxy and pyrimidine groups
Pyraflufen-ethyl 6-Chloro-2-benzoxazolyloxy-phenoxy, ethyl ester C₁₅H₁₁Cl₂NO₄ 340.16 Herbicide Targets broadleaf weeds; low mammalian toxicity
Quizalofop-P-ethyl 6-Chloro-2-quinoxalinyloxy-phenoxy, (R)-ethyl ester C₁₉H₁₇ClN₂O₄ 372.81 Herbicide (grass control) Enantioselective activity; inhibits ACCase enzyme
Methyl 3-{[(4-methylphenyl)carbamoyl]sulfanyl}propanoate (78614-23-0) Tolyl carbamoyl, sulfanyl, methyl ester C₁₂H₁₅NO₃S 253.31 Unspecified Carbamate group enhances stability; potential agrochemical intermediate

Notes:

  • Structural Differences: The target compound’s dimethoxy-pyrimidinyl group distinguishes it from herbicides like pyraflufen-ethyl (benzoxazole) and quizalofop-P-ethyl (quinoxaline). Pyrimidine derivatives are often associated with nucleic acid analog activity, whereas benzoxazole/quinoxaline derivatives are common in herbicides .
  • Sulfanyl Linkage: All compounds share a sulfanyl bridge, but its position and adjacent groups vary.
  • Applications : While the target compound’s use is unspecified, structurally similar esters (e.g., pyraflufen-ethyl) are optimized for herbicidal activity due to their aromatic heterocycles and ester lipophilicity, which enhance membrane permeability .

Research Findings and Gaps

  • The pyrimidine ring may offer novel modes of action .
  • Data Limitations: Exact solubility, stability, and toxicity data for this compound are unavailable in the reviewed evidence, highlighting a need for targeted experimental studies.

Biological Activity

Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with methoxy groups and a sulfanyl group, contributing to its unique biological profile. The compound's structure can be represented as follows:

C1H1O1S1N1C1H1C1\text{C}_1\text{H}_1\text{O}_1\text{S}_1\text{N}_1\text{C}_1\text{H}_1\text{C}_1

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have investigated the anticancer potential of related pyrimidine compounds. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
  • Animal Studies : In vivo studies using murine models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups. Histopathological examinations indicated increased apoptosis in tumor tissues treated with the compound .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis .

Summary of Biological Activity

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibits key enzymes; increases ROS levels

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